![molecular formula C12H21NO4 B1528918 Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 1356164-00-5](/img/structure/B1528918.png)
Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate
Vue d'ensemble
Description
“Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate” is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.3 g/mol . The IUPAC name for this compound is pent-4-en-1-yl (tert-butoxycarbonyl)glycinate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO4/c1-5-6-7-8-16-10(14)9-13-11(15)17-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate” is a liquid at room temperature . More detailed physical and chemical properties, such as boiling point or solubility, were not available in the resources I found.Applications De Recherche Scientifique
Peptide Synthesis and Modification
A study by Matt and Seebach (1998) discusses the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This research demonstrates the preparation and modification of peptides through C-alkylation, employing mildly basic conditions to yield products with excellent average yields. The method facilitates the incorporation of alkylated aminomalonic acid residues into peptides, offering a valuable tool for peptide backbone modification (Thomas Matt, Dieter Seebach, 1998).
Polymer Science
Gao, Sanda, and Masuda (2003) explored the synthesis and properties of amino acid-based polyacetylenes. Their work involved the polymerization of novel amino acid-derived acetylene monomers, highlighting the significant potential of these compounds in creating polymers with unique properties, such as large specific rotations and helical conformations. This study underscores the importance of such derivatives in designing and synthesizing new polymeric materials with specific chiroptical properties (Guangzheng Gao, F. Sanda, T. Masuda, 2003).
Organic Synthesis Applications
Research by Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, and Gridnev (2012) on P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation illustrates the utility of tert-butylmethylphosphino groups in catalysis. These ligands, derived from tert-butyl and methylphosphino groups, showcase high enantioselectivities and catalytic activities in the hydrogenation of functionalized alkenes. Their application points to the broader relevance of tert-butyl derivatives in facilitating efficient and selective chemical transformations (T. Imamoto et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
pent-4-enyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-6-7-8-16-10(14)9-13-11(15)17-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMWXTURFKINAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



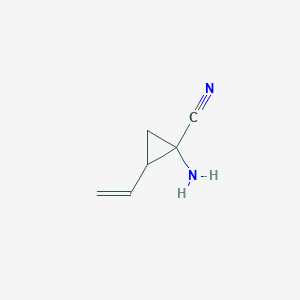
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1528838.png)
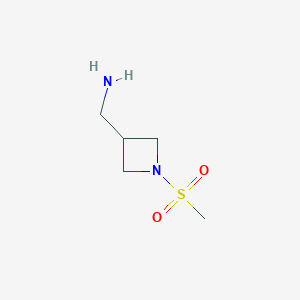



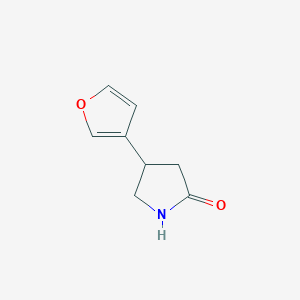

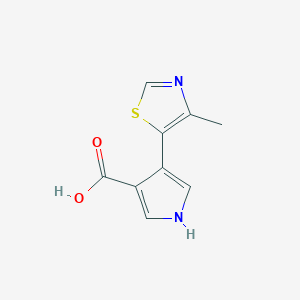

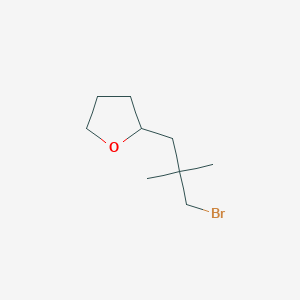
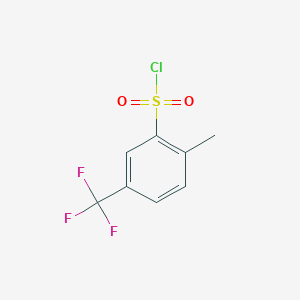
![5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1528854.png)
![2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline](/img/structure/B1528855.png)